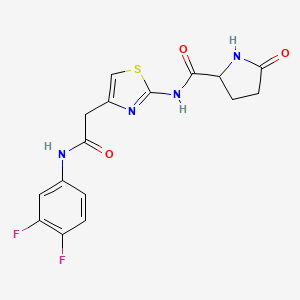

![molecular formula C13H17N3O5S B2721675 N-(2,2-二乙氧基乙基)-7-羟基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 898431-55-5](/img/structure/B2721675.png)

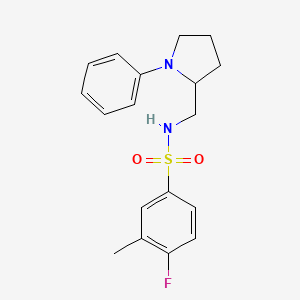

N-(2,2-二乙氧基乙基)-7-羟基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . These methods often involve the cyclization of certain precursors with dielectrophilic building blocks .Molecular Structure Analysis

Pyrimidines have a six-membered ring structure with two nitrogen atoms. The specific structure of your molecule would depend on the positions and nature of its substituents .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Pyrimidine itself is a colorless compound and a crystalline solid .科学研究应用

Synthetic Chemistry

Thiazolo[3,2-a]pyrimidines are synthesized via multicomponent reactions . The synthesis involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and biological target .

Antimicrobial Activity

Thiazolopyrimidine derivatives have shown potential antimicrobial activity . The compounds were synthesized using both conventional methods and microwave-assisted irradiation . The microwave-assisted technique is preferable due to the yield enhancements attained, time saving, and environmental safety reactions .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Anti-inflammatory Activity

High anti-inflammatory activities of these compounds have been demonstrated . The specific mechanisms of action and experimental procedures are not detailed in the sources.

Antibacterial Activity

Thiazolopyrimidines are known to exhibit antibacterial activities . The specific mechanisms of action and experimental procedures are not detailed in the sources.

Antitubercular Activity

Thiazolopyrimidines are known to exhibit anti-tubercular activities . The specific mechanisms of action and experimental procedures are not detailed in the sources.

未来方向

属性

IUPAC Name |

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c1-3-20-8(21-4-2)7-14-10(17)9-11(18)15-13-16(12(9)19)5-6-22-13/h5-6,8,18H,3-4,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRBFKPCONGQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)

![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)